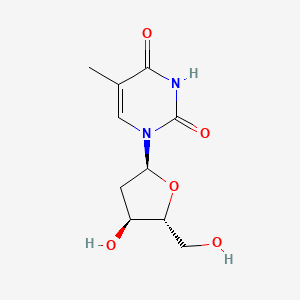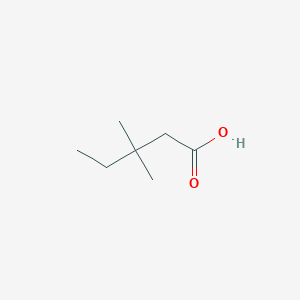
3,3-二甲基戊酸
描述
3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In
科学研究应用
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
属性
IUPAC Name |
3,3-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentanoic acid | |
CAS RN |
3177-74-0 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



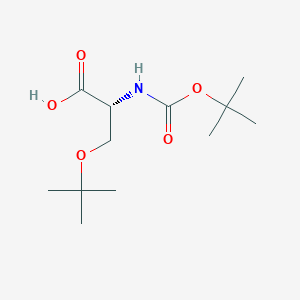
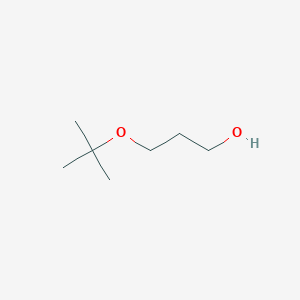
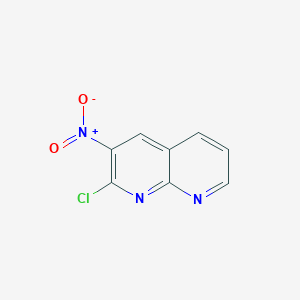
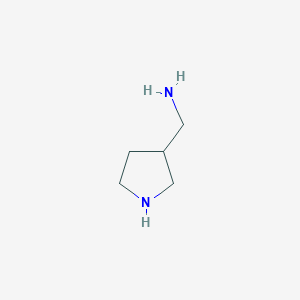
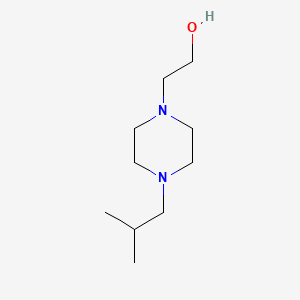

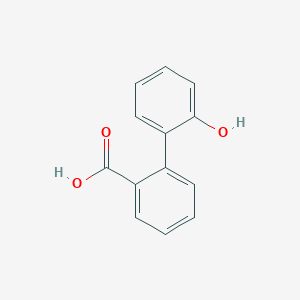
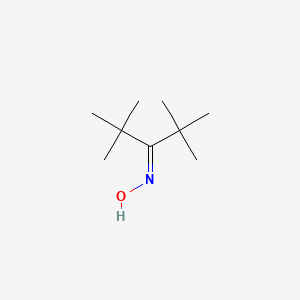

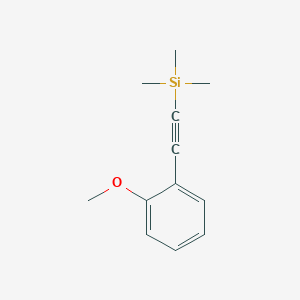
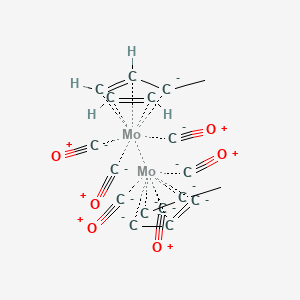
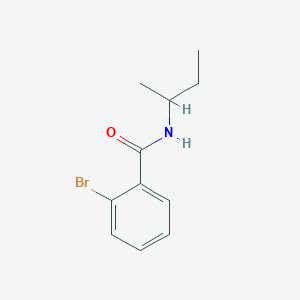
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
